molecular formula C10H10N2O B2468395 6-Amino-5-methyl-1H-quinolin-2-one CAS No. 90914-96-8

6-Amino-5-methyl-1H-quinolin-2-one

Cat. No. B2468395
CAS RN: 90914-96-8
M. Wt: 174.203
InChI Key: CDBOFKBEJVHKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-methyl-1H-quinolin-2-one is a derivative of quinolin-2-one . Quinolin-2-ones are important classes of compounds due to their prevalence in natural products and pharmacologically useful compounds .


Synthesis Analysis

The synthesis of quinolin-2-ones, including 6-Amino-5-methyl-1H-quinolin-2-one, has been achieved by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production . Another unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has also been reported .


Chemical Reactions Analysis

The synthesis of quinolin-2-ones, including 6-Amino-5-methyl-1H-quinolin-2-one, involves direct carbonylation of C–H bonds with CO, CO2, and BTC . Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .

Scientific Research Applications

Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

Direct Carbonylation of C–H Bonds

Direct carbonylation of C–H bonds to synthesize quinolin-2-ones and polyheterocycles with carbon monoxide (CO), carbon dioxide (CO2), and triphosgene (BTC) has been surveyed . This method is practical and quite meaningful for both scientific research and industrial applications .

Photocatalytic Synthesis

Quinolin-2(1H)-ones are one of the important classes of compounds due to their prevalence in natural products and in pharmacologically useful compounds . An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been presented . This reagent-free highly atom economical photocatalytic method, with low catalyst loading, high yield and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .

Antiviral Study

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin . Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

Future Directions

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has aroused great interest and given a clear direction for future research . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

properties

IUPAC Name

6-amino-5-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-7-2-5-10(13)12-9(7)4-3-8(6)11/h2-5H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOFKBEJVHKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-methylquinolin-2-ol

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